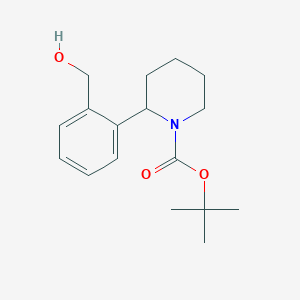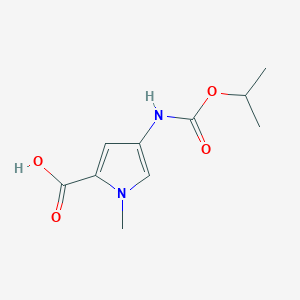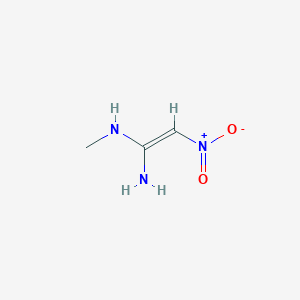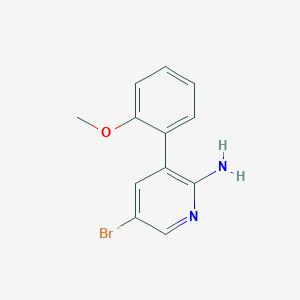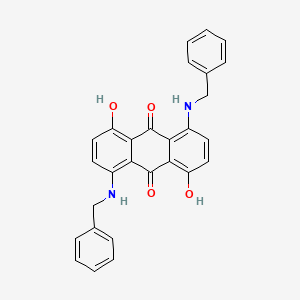
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two benzylamino groups and two hydroxyl groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone, which is a common starting material for many anthraquinone derivatives.
Nitration: Anthraquinone is first nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Benzylation: The amino groups are then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: Finally, hydroxyl groups are introduced at the 4 and 8 positions using a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones and other reduced derivatives.
Substitution: The benzylamino and hydroxyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives.
Scientific Research Applications
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used as a dye and pigment in various industrial applications.
Mechanism of Action
The mechanism of action of 1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell damage and apoptosis. It can also interact with DNA and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the benzyl groups.
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the benzylamino groups.
2,6-Diaminoanthraquinone: Similar in structure but has amino groups at different positions.
Uniqueness
1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both benzylamino and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82701-87-9 |
|---|---|
Molecular Formula |
C28H22N2O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1,5-bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c31-21-13-11-19(29-15-17-7-3-1-4-8-17)23-25(21)28(34)24-20(12-14-22(32)26(24)27(23)33)30-16-18-9-5-2-6-10-18/h1-14,29-32H,15-16H2 |
InChI Key |
FNVWNSUZFQFYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


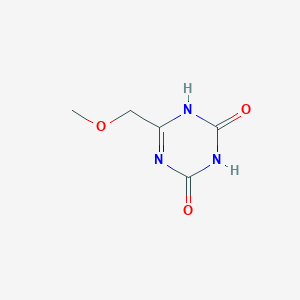
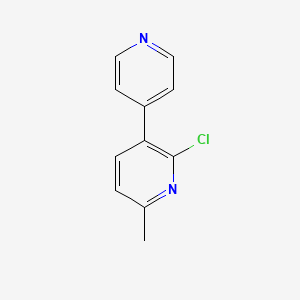
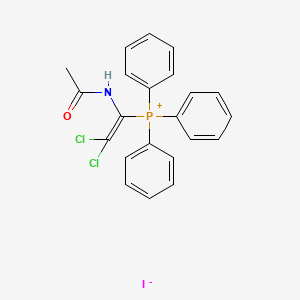
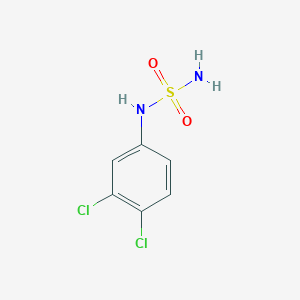
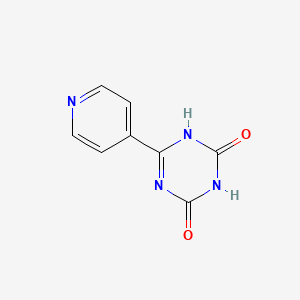

![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
